2-[(3-Bromobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile is a synthetic compound designed as a potential antagonist for the A3 adenosine receptor (A3AR). Adenosine receptors are a class of G protein-coupled receptors that mediate a variety of physiological processes, including inflammation, cardiovascular function, and neurotransmission. The A3AR subtype is particularly implicated in inflammatory and cardiovascular diseases. []
The synthesis of 2-[(3-bromobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile involves several steps starting from a highly selective A3AR agonist, 4'-thio-Cl-IB-MECA. The key step is the appending of a second N-alkyl group on the 5'-uronamide position. This modification is crucial for converting the agonist into an antagonist. []
The chemical reactions involved in the synthesis of 2-[(3-bromobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile include standard organic chemistry transformations like alkylation, nucleophilic substitution, and reduction. Specific details about the reaction conditions and reagents used are not elaborated on in the available literature. []
2-[(3-bromobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile acts as a competitive antagonist of the A3 adenosine receptor. This means that it binds to the receptor at the same site as adenosine, preventing the natural ligand from binding and activating the receptor. The introduction of the second N-alkyl group on the 5'-uronamide position is hypothesized to be responsible for this shift from agonist to antagonist activity. This modification likely disrupts the hydrogen bonding ability of the 5'-uronamide, which is essential for the conformational change required for receptor activation. []
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: